

PQR620: A Profile of High Selectivity for mTOR Over PI3K

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of **PQR620**.

This guide provides a detailed comparison of the kinase selectivity profile of **PQR620**, a potent and selective dual mTORC1/mTORC2 inhibitor, against the phosphoinositide 3-kinase (PI3K) family. The data presented herein, supported by experimental methodologies, demonstrates the significant and functionally relevant selectivity of **PQR620** for the mechanistic target of rapamycin (mTOR) over all Class I PI3K isoforms.

Quantitative Selectivity Profile

PQR620 was designed to optimize mTOR inhibition while minimizing interaction with the closely related PI3K kinases.[1] Biochemical assays have quantified this selectivity, revealing a significant therapeutic window. The inhibitory constants (Ki or Kd) clearly illustrate **PQR620**'s preference for mTOR.



Kinase Target	PQR620 Kd (nM)	PQR620 Ki (nM)	Fold Selectivity (mTOR vs. PI3K)
mTOR	0.8	10.8[2]	-
ΡΙ3Κα (ΡΙΚ3СΑ)	2,800	N/A	~3,500x[2]
РІЗКβ (РІКЗСВ)	>10,000	N/A	>12,500x[2]
РІЗКу (РІКЗСG)	>10,000	N/A	>12,500x[2]
PI3Kδ (PIK3CD)	3,000	N/A	~3,750x[2]

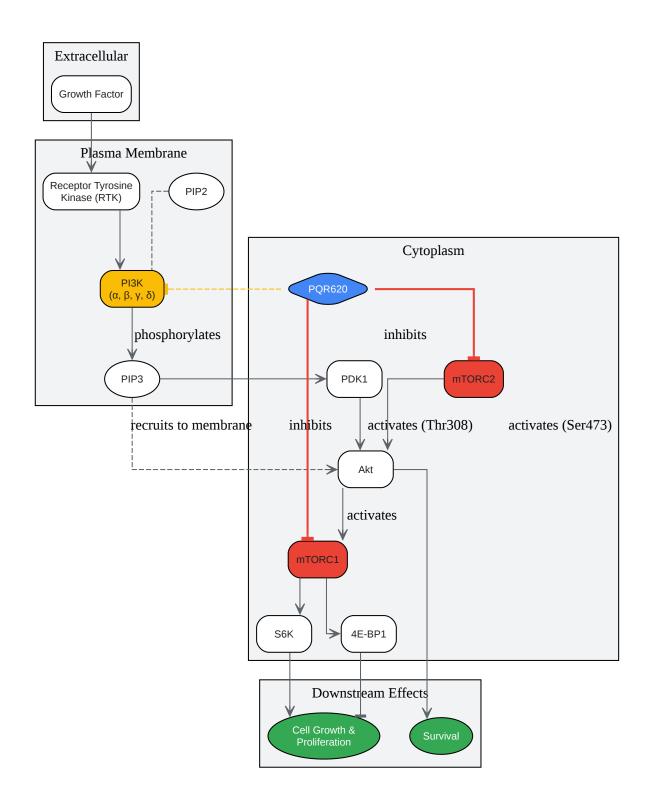
N/A: Not available. Fold selectivity is calculated based on the ratio of Kd values (PI3K/mTOR).

One study highlighted a 389-fold selectivity for mTOR over PI3Kα based on Ki values.[2] Further characterization using KINOMEscan technology confirmed **PQR620**'s remarkable selectivity, showing it to be approximately 3700-fold more potent for mTOR compared to Class I and Class III PI3K isoforms.[2]

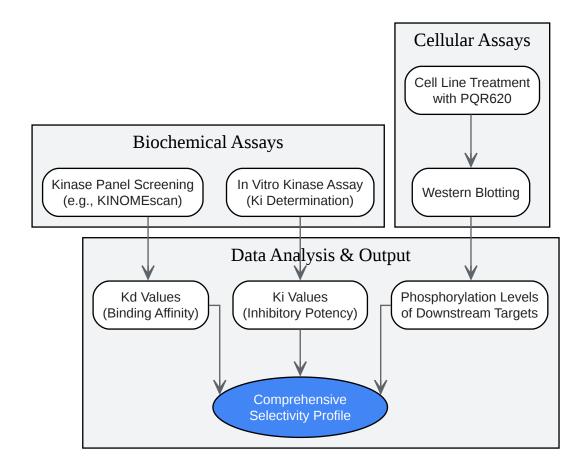
PI3K/mTOR Signaling Pathway Inhibition

PQR620 exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. As a dual mTORC1/2 inhibitor, it impacts both major mTOR complexes, leading to the dephosphorylation of downstream effectors like S6 ribosomal protein (a substrate of S6 kinase, downstream of mTORC1) and Akt at Ser473 (a substrate of mTORC2). Its high selectivity ensures that these effects are achieved with minimal direct inhibition of the upstream PI3K isoforms.









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References

- 1. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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